Allyl thiocyanate
Description
Historical Context and Early Chemical Literature
The study of compounds possessing the isothiocyanate functional group, including AITC, has roots stretching back to the late 19th century. Early chemical literature documented the presence and properties of these compounds, with initial articles on isothiocyanates appearing in the 1890s. During this period, AITC was referred to by names such as "allylthiocarbimide" acs.org. The chemical synthesis of AITC became more commercially viable after the 1940s with the development of allyl chloride production perfumerflavorist.com. Historically, AITC was also liberated through the dry distillation of mustard seeds, yielding what was known as volatile oil of mustard wikipedia.org.
Scope and Significance in Contemporary Chemical and Biological Research
In contemporary research, Allyl Isothiocyanate is recognized for its broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, antioxidant, and anticancer properties mdpi.comnih.govmdpi.comnih.govfoodandnutritionjournal.org. Its natural origin and versatile bioactivity make it a subject of interest for applications in food preservation, as a natural alternative to synthetic preservatives due to its effectiveness against a wide range of bacteria and fungi mdpi.comfoodandnutritionjournal.org. Furthermore, AITC is being investigated for its therapeutic potential in medicine, particularly in cancer prevention and treatment, due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines mdpi.comnih.govmdpi.comnih.gov. Its role as a flavoring agent in food products, contributing a characteristic pungent spice effect, also remains a significant area of application mdpi.comperfumerflavorist.com. Research also explores its potential in crop protection, acting as an insecticide, anti-mold agent, bactericide, and nematicide wikipedia.org.
Chemical and Physical Properties of Allyl Isothiocyanate
Allyl Isothiocyanate (AITC) is characterized by a distinct set of physical and chemical properties that influence its behavior in various applications and research settings.
| Property | Description | Source |
| Chemical Formula | C₄H₅NS | nih.govstenutz.eu |
| Molecular Weight | 99.16 g/mol | stenutz.eu |
| Appearance | Colorless to pale-yellow oily liquid | nih.govinchem.orgchemicalbook.com |
| Odor | Pungent, irritating odor | nih.govinchem.orgchemicalbook.com |
| Boiling Point | 150-154 °C (lit.) | inchem.orgchemicalbook.comsigmaaldrich.com |
| Melting Point | -102.5 °C (lit.) | inchem.org |
| Density | 1.013 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Solubility in Water | Poor; 5350 mg/L @ 25 °C (est.) | inchem.orgthegoodscentscompany.com |
| Flash Point | 46 °C c.c. (closed cup); 135 °F | inchem.orgchemicalbook.com |
| Stability | Stable; Darkens on aging. | chemicalbook.com |
| Reactivity | Reacts with strong oxidants, acids, bases, amines. Decomposes on heating. | inchem.orgchemicalbook.com |
Research Findings on Allyl Isothiocyanate
Research into Allyl Isothiocyanate has elucidated its multifaceted biological activities and potential applications.
Antimicrobial and Preservative Properties
AITC exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi mdpi.comfoodandnutritionjournal.org. Studies have demonstrated its efficacy in inhibiting the growth of foodborne pathogens and spoilage agents, making it a promising natural preservative. For instance, AITC has shown high antimicrobial activity against fruit-spoilage bacteria, contributing to extended shelf life mdpi.com. Its ability to reduce microbial oxygen consumption and induce oxidative stress further enhances its antimicrobial effect foodandnutritionjournal.org.
Anti-inflammatory and Antioxidant Effects
AITC possesses significant anti-inflammatory properties, demonstrated by its ability to reduce inflammation in rodent models. It can modulate key signaling pathways and reduce levels of pro-inflammatory cytokines mdpi.commdpi.com. Furthermore, AITC exhibits antioxidant capabilities, contributing to cellular defense mechanisms. It has been observed to increase Nrf2 activity and inhibit NF-κB, pathways crucial in managing oxidative stress mdpi.com.
Anticancer Potential
Emerging research highlights AITC's potential in cancer prevention and treatment. Preclinical studies indicate that AITC can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines mdpi.comnih.govmdpi.comnih.gov. Its chemopreventive attributes are linked to its molecular mechanisms and metabolic fate within the body, although challenges related to its stability and bioavailability are still being addressed nih.gov.
Synthesis and Chemical Transformations
AITC is primarily synthesized commercially through the reaction of allyl chloride with potassium thiocyanate (B1210189) acs.orgwikipedia.org. Variations in synthesis methods aim to optimize yield and purity, with some approaches utilizing phase-transfer catalysts or specific solvent systems to achieve high yields, such as over 98% google.comchemicalbook.com. Allyl thiocyanate (CH₂=CHCH₂SCN) can isomerize to the more stable allyl isothiocyanate (CH₂=CHCH₂NCS) wikipedia.orgwikipedia.orgacs.org. Research also explores the synthesis of functionalized allyl isothiocyanates via isomerization of allylic thiocyanates derived from Morita-Baylis-Hillman adducts, offering advantages in purification and atom economy tandfonline.comresearchgate.netnih.gov.
Compound Names Mentioned
| Common Name | Chemical Name/Formula | CAS Number |
| Allyl Isothiocyanate | C₄H₅NS | 57-06-7 |
| This compound | C₄H₅NS | 764-49-8 |
| Allyl Chloride | CH₂=CHCH₂Cl | 107-05-1 |
| Potassium Thiocyanate | KSCN | 333-20-0 |
| Sinigrin (B192396) | - | - |
| Myrosinase | - | - |
| Phenethyl Isothiocyanate | C₉H₁₁NS | 642-72-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYHJRLWCUVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870765 | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-49-8 | |
| Record name | Allyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 2-propenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Thiocyanato-1-propene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis and Chemical Transformations of Allyl Thiocyanate
Synthetic Methodologies for Allyl Thiocyanate (B1210189) and Related Compounds
The primary method for synthesizing allyl thiocyanate involves the nucleophilic substitution reaction between an allyl halide and an alkali metal thiocyanate salt. This reaction is typically carried out in polar solvents, which facilitate the dissolution of the inorganic salt and promote the nucleophilic attack.
Reaction with Allyl Halides and Thiocyanate Salts: Allyl halides, such as allyl bromide or allyl chloride, react with potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) to yield this compound. Common solvents employed include acetonitrile (B52724), ethanol (B145695), or aqueous mixtures. google.comwikipedia.orgchemicalbook.com
A typical procedure involves reacting allyl bromide with potassium thiocyanate in ethanol at reflux temperature. wikipedia.org
The reaction between allyl chloride and sodium thiocyanate in 1,2-dichloroethane (B1671644) using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has been reported to yield this compound. chemicalbook.com
Phase-Transfer Catalysis (PTC): To enhance reaction rates, improve yields, and manage heterogeneous reaction mixtures, phase-transfer catalysts are frequently employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB) or tri-n-octyl methyl ammonium chloride, are effective catalysts for this transformation. google.comchemicalbook.comgoogle.comacs.orgscispace.commdpi.com PTC facilitates the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the allyl halide resides.
Oxidative Thiocyanation: An alternative route involves the oxidative thiocyanation of allylic alcohols. This method utilizes allylic alcohols as substrates, ammonium thiocyanate (NH₄SCN) as the thiocyanate source, and an oxidant like potassium persulfate (K₂S₂O₈) under acidic conditions. researchgate.net
Table 1: Synthesis Yields and Conditions for this compound/Isothiocyanate
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reaction Time | Reference |
| Allyl bromide + KSCN | Tri-n-octyl methyl ammonium chloride (PTC) | Acetonitrile | 98.9 | 1.4 h | google.com |
| Allyl chloride + NaSCN | Tetrabutylammonium bromide (TBAB, PTC) | 1,2-Dichloroethane | 98 | 15 h | chemicalbook.com |
| Allyl halide + Alkali thiocyanate | Phase-transfer catalyst (e.g., quaternary ammonium halides) | Aqueous media | Variable | Variable | wikipedia.orgacs.org |
| Allylic alcohol + NH₄SCN + K₂S₂O₈ (Oxidative) | Acid-promoted (e.g., TFA) | Various | Good | Rapid | researchgate.net |
Isomerization of this compound to Allyl Isothiocyanate
This compound is notoriously unstable and readily undergoes thermal rearrangement to its isomer, allyl isothiocyanate (CH₂=CHCH₂NCS). This transformation is a classic example of a chemicalbook.comchemicalbook.com-sigmatropic rearrangement.
The isomerization of this compound to allyl isothiocyanate is widely understood to proceed via a chemicalbook.comchemicalbook.com-sigmatropic rearrangement mechanism. nii.ac.jpchimia.chtu-chemnitz.dequcosa.deacs.orgmdpi.com This concerted reaction involves the breaking and formation of bonds through a cyclic transition state, leading to the migration of the thiocyanate group. Early mechanistic studies by Smith and Emerson proposed a highly ordered cyclic transition state based on kinetic data. nii.ac.jp Electron-transfer mechanisms have also been explored in relation to this rearrangement. researchgate.net The driving force for this isomerization is the formation of the more thermodynamically stable isothiocyanate functional group. tu-chemnitz.de
The rearrangement exhibits first-order kinetics. Investigations by Smith and Emerson observed this behavior over a temperature range of 57.8 to 86.4 °C. nii.ac.jp The kinetic parameters determined in their study provided strong evidence for the proposed cyclic transition state:
Activation Entropy (∆S ≠): –9.4 eu nii.ac.jp
Activation Energy (Ea): 23.8 kcal mol⁻¹ nii.ac.jp
The enthalpy of activation for this isomerization has been reported to be in the range of 18–22 kcal/mol in solution, with gas-phase calculations indicating a barrier of approximately 20 kcal/mol. acs.org The reaction is generally considered irreversible due to the greater stability of the isothiocyanate product. tu-chemnitz.de
The isomerization can be influenced by several factors:
Temperature: Thermal energy is a primary driver for the rearrangement. nii.ac.jpchimia.chresearchgate.net
Catalysis: While the rearrangement can occur thermally, it can also be catalyzed by acids or Lewis acids such as zinc chloride (ZnCl₂). qucosa.de Acid catalysis has been noted to promote the isomerization. qucosa.dedss.go.th
Solvent Polarity: The polarity of the solvent can affect the rate of rearrangement, although allyl and 2-methylallyl thiocyanates show similar rearrangement rates across various polarities, unlike cinnamyl thiocyanate, whose rearrangement is accelerated by increased solvent polarity. researchgate.net
pH: Allyl isothiocyanate (AITC) exhibits greater stability in acidic solutions compared to neutral or alkaline conditions, where decomposition or further reactions may occur. dss.go.thucanr.edu
High Temperatures: It is noteworthy that under certain high-temperature conditions, such as those found in gas chromatography injection ports, allyl isothiocyanate can isomerize back to this compound. ucanr.edu
Structural Elucidation and Spectroscopic Characterization Techniques
The structural identification and characterization of this compound and its isomer, allyl isothiocyanate, rely on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the characteristic functional groups present. The thiocyanate group (-SCN) typically exhibits a weak absorption band in the region of 2150-2170 cm⁻¹. chimia.ch For allyl isothiocyanate, specific IR spectra have been recorded and cataloged. capes.gov.brnist.govchemicalbook.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For allyl isothiocyanate, characteristic signals for the vinylic protons (CH₂= and =CH) and the allylic methylene (B1212753) protons (-CH₂-) are observed at distinct chemical shifts. chemicalbook.comucanr.eduacs.orgtandfonline.comiarc.fr
¹³C NMR: Carbon-13 NMR spectroscopy reveals the different carbon environments. A notable observation for allyl isothiocyanate is the "near-silence" or significant broadening of the signal corresponding to the isothiocyanate carbon (C5). This phenomenon is attributed to the dynamic nature of the molecule, specifically the facile changes in nitrogen hybridization and conformational flexibility around the N=C=S moiety. acs.org
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification. tandfonline.comnih.govnist.gov The NIST WebBook provides mass spectral data for allyl isothiocyanate. nist.gov
X-ray Crystallography: While direct crystallographic data for this compound itself is not readily available in the reviewed literature, X-ray crystallography has been employed to elucidate the structures of related compounds or complexes, sometimes involving allyl groups or sulfur-containing moieties in different contexts. researchgate.netacs.org
Chemical Reactivity and Reaction Pathways of Allyl Isothiocyanate Product of Isomerization
Nucleophilic Addition Reactions with Organic Substrates
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in AITC is a prime target for nucleophilic attack. This fundamental reaction pathway leads to the formation of new covalent bonds, generating a diverse array of products. Common nucleophiles that readily react with AITC include amines, alcohols, thiols, and water. The general mechanism involves the nucleophile attacking the carbon atom, followed by a proton transfer or rearrangement to yield the final adduct.
Reaction with Amines: Primary and secondary amines react with AITC to form N-allylthiourea derivatives. This reaction is significant in biological contexts, as amino groups in amino acids and proteins can undergo similar additions researchgate.netrsc.org.
Reaction with Alcohols: Alcohols react with AITC to form thiocarbamates. This reaction is generally base-catalyzed ulisboa.ptsrce.hr.
Reaction with Thiols: Thiols, such as cysteine residues in proteins or glutathione, readily react with AITC to produce dithiocarbamate (B8719985) adducts. This reaction is particularly important in biochemical interactions researchgate.netiarc.frsci-hub.se.
| Nucleophile Type | Reaction Product Type | General Reaction Scheme | Example Conditions |
| Amine (R-NH₂) | N-Allylthiourea | CH₂=CHCH₂NCS + R-NH₂ → CH₂=CHCH₂NH-C(=S)-NH-R | Neutral to alkaline pH, room temperature |
| Alcohol (R-OH) | Thiocarbamate | CH₂=CHCH₂NCS + R-OH → CH₂=CHCH₂NH-C(=S)-O-R | Base catalyst (e.g., KOH), solvent |
| Thiol (R-SH) | Dithiocarbamate | CH₂=CHCH₂NCS + R-SH → CH₂=CHCH₂NH-C(=S)-S-R | Base catalyst, solvent |
Degradation and Decomposition Pathways in Aqueous and Non-Aqueous Media
Allyl isothiocyanate is known for its relative instability, particularly in aqueous solutions, where it can undergo various degradation and decomposition pathways. These processes are influenced by factors such as pH, temperature, and the presence of other reactive species.
When subjected to elevated temperatures, AITC can decompose through complex mechanisms, yielding a variety of products. Studies have shown that thermal degradation can produce sulfur-containing compounds and nitrogenous products.
Products: Thermal decomposition can lead to the formation of compounds such as diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, allyl thiocyanate (B1210189), N,N′-diallylthiourea, and various cyclic sulfur compounds like dithiolenes and trithiins ulisboa.ptresearchgate.netucanr.edunih.gov.
Mechanisms: Proposed mechanisms for thermal degradation often involve radical pathways, concerted eliminations, or rearrangements. For instance, allyl dithiocarbamate has been identified as a thermally labile intermediate that can further decompose researchgate.netucanr.edu.
| Thermal Degradation Condition | Primary Products Identified | Proposed Mechanism Aspects |
| Heating (e.g., 100°C) | Diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, N,N′-diallylthiourea, allyl thiocyanate, cyclic sulfides (e.g., dithiolenes) | Radical pathways, fragmentation, rearrangement, sulfur extrusion |
The stability of AITC in aqueous media is significantly affected by pH. While relatively stable in neutral and acidic conditions, it decomposes more rapidly in alkaline environments.
Hydrolysis Products: Hydrolysis of AITC can yield allyl amine, allyl alcohol, carbon disulfide, and allyl thiocarbamates as intermediates. In alkaline conditions, the reaction with hydroxide (B78521) ions is particularly facile ulisboa.ptsrce.hrnih.govtandfonline.com.
Mechanism and Intermediates: Hydrolysis is initiated by the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the isothiocyanate group. This forms an unstable intermediate, which can then protonate or undergo further reactions. The rate of hydrolysis is accelerated by increasing pH due to the higher concentration of hydroxide ions ulisboa.pttandfonline.com.
| pH Condition | Primary Hydrolysis Products | Key Intermediates | Stability in Water |
| Acidic (pH < 7) | Allyl amine, Allyl alcohol, Carbon disulfide (CS₂) | Allyl thiocarbamate | Relatively Stable |
| Neutral (pH ≈ 7) | Allyl amine, Allyl alcohol, Carbon disulfide (CS₂) | Allyl thiocarbamate | Moderate Stability |
| Alkaline (pH > 7) | Allyl amine, Allyl alcohol, Carbon disulfide (CS₂), Thiourea (B124793) | Allyl thiocarbamate | Rapid Decomposition |
Formation of Adducts with Biomolecules: Investigations with Amino Acids, Peptides, and Thiols
Allyl isothiocyanate readily reacts with nucleophilic groups present in biomolecules, such as amino acids, peptides, and proteins. These reactions are fundamental to its biological activity and its interactions within biological systems.
Amino Acids: AITC reacts with the amino groups of amino acids like lysine (B10760008) and the thiol groups of cysteine. The reaction with lysine's ε-amino group forms an N-allylthiourea adduct, while the reaction with cysteine's thiol group yields an S-allylthiocarbamate adduct researchgate.netrsc.orgnih.govmdpi.com.
Peptides and Proteins: Similar reactions occur with peptides and proteins, targeting the amino termini and lysine side chains (forming thioureas) and cysteine residues (forming thiocarbamates) researchgate.netsci-hub.semdpi.com. These modifications can alter protein structure and function.
Thiols: Simple thiols, such as glutathione, also react with AITC via their thiol groups to form stable adducts, playing a role in cellular detoxification pathways iarc.fr.
| Biomolecule Class | Specific Example | Nucleophilic Group | Adduct Type Formed | Reaction Site |
| Amino Acid | Cysteine | Thiol (-SH) | S-allylthiocarbamate | Sulfur atom |
| Amino Acid | Lysine | Amino (-NH₂) | N-allylthiourea | Nitrogen atom |
| Peptide/Protein | N-terminus | Amino (-NH₂) | N-allylthiourea | Terminal N |
| Peptide/Protein | Lysine residue | Amino (-NH₂) | N-allylthiourea | Lysine side chain |
| Thiol (Glutathione) | Glutathione | Thiol (-SH) | S-allylthiocarbamate | Sulfur atom |
Compound Name Table
| Common Name / Abbreviation | Chemical Name / Formula | CAS Number |
| Allyl Isothiocyanate (AITC) | 3-Isothiocyanato-1-propene (C₄H₅NS) | 57-06-7 |
| This compound | This compound (C₄H₅NS) | 764-49-8 |
| N-Allylthiourea | N-Allylthiourea | - |
| Thiocarbamate | Thiocarbamate | - |
| Dithiocarbamate | Dithiocarbamate | - |
| Allyl Amine | Allylamine | 107-11-9 |
| Allyl Alcohol | 2-Propen-1-ol | 107-18-6 |
| Carbon Disulfide (CS₂) | Carbon disulfide | 75-15-0 |
| Glutathione | Glutathione | 70-18-8 |
Biological Activities and Molecular Mechanisms Non Human Systems and in Vitro Models
Biosynthesis of Allyl Isothiocyanate from Glucosinolate Precursors
Allyl isothiocyanate is a naturally occurring organosulfur compound that is not stored in its active form within plants. Instead, it exists as a stable precursor, the glucosinolate sinigrin (B192396). researchgate.netwikipedia.org This storage mechanism prevents self-toxicity to the plant tissues. frontiersin.org The conversion to the biologically active allyl isothiocyanate is a rapid enzymatic process initiated by tissue damage. wikipedia.orgfrontiersin.org
The biosynthesis of allyl isothiocyanate is a classic example of a plant defense system, often referred to as the "mustard oil bomb." The key components of this system are glucosinolates, specifically sinigrin in the case of allyl isothiocyanate, and the enzyme myrosinase (a β-thioglucosidase). researchgate.netfrontiersin.org In intact plant cells, sinigrin and myrosinase are physically separated into different compartments. frontiersin.orgresearchgate.net When the plant tissue is disrupted, for instance by an herbivore chewing or by microbial attack, the cellular compartments are breached, allowing myrosinase to come into contact with sinigrin. frontiersin.orgresearchgate.net
Myrosinase catalyzes the hydrolysis of the β-thioglucose group from sinigrin, which results in the formation of an unstable aglycone intermediate. researchgate.netfrontiersin.org This intermediate then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to form allyl isothiocyanate, which is responsible for the pungent taste associated with plants like mustard and wasabi. researchgate.netcabidigitallibrary.org
The reaction pathway is not limited to the production of isothiocyanates. The final products of sinigrin hydrolysis can be influenced by several factors, including pH and the presence of specific proteins. frontiersin.orgcaringsunshine.com Under neutral pH conditions, allyl isothiocyanate is the predominant product. frontiersin.org However, at a low pH, the reaction can favor the formation of allyl cyanide (a nitrile). frontiersin.org Furthermore, the presence of other proteins, such as epithiospecifier proteins (ESPs), can lead to the formation of epithionitriles, while thiocyanate-forming proteins (TFPs) can direct the reaction towards the formation of allyl thiocyanate (B1210189). cabidigitallibrary.orgcaringsunshine.comnih.gov
Antimicrobial Efficacy
Allyl isothiocyanate exhibits broad-spectrum antimicrobial activity, making it a subject of extensive research for applications in food preservation and as a potential alternative to synthetic antimicrobial agents. mdpi.comnumberanalytics.com Its effectiveness has been demonstrated against a variety of bacteria, fungi, and some viruses in in vitro studies.
Allyl isothiocyanate has been shown to possess potent bactericidal (bacteria-killing) rather than bacteriostatic (bacteria-inhibiting) effects against numerous bacterial species, including significant foodborne pathogens. frontiersin.orgmdpi.com Its efficacy extends to both Gram-negative bacteria, such as Escherichia coli O157:H7 and Salmonella species, and Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus. nih.govcaringsunshine.commdpi.com However, some studies indicate a greater sensitivity in Gram-negative bacteria. nih.govmdpi.com
The primary mechanism of its bactericidal action is the disruption of the bacterial cell membrane. nih.govmdpi.comcaringsunshine.com Allyl isothiocyanate's lipophilic nature allows it to compromise membrane integrity, leading to the leakage of essential intracellular components like metabolites, proteins, and nucleic acids, which is ultimately lethal to the cell. nih.govresearchgate.net Studies comparing its action to known antibiotics found its effect on cell membranes to be similar to that of polymyxin (B74138) B. nih.govresearchgate.net
Beyond membrane damage, allyl isothiocyanate exhibits a multi-targeted mechanism of action. nih.gov It has been shown to inhibit key cellular enzymes. For example, in E. coli O157:H7, it significantly inhibits thioredoxin reductase, an enzyme crucial for DNA synthesis, and acetate (B1210297) kinase, which is involved in energy metabolism. researchgate.netnih.gov This enzymatic inhibition disrupts critical metabolic pathways, contributing to the compound's potent antimicrobial effect. The antimicrobial activity of allyl isothiocyanate is also influenced by environmental factors, with studies showing it is more effective at lower pH values. researchgate.netnih.gov
In Vitro Bactericidal Activity of Allyl Isothiocyanate (AITC)
| Bacterial Species | Observed Effect | Mechanism/Note | Reference |
|---|---|---|---|
| Escherichia coli O157:H7 | Bactericidal; MIC of 25 µL/L at pH 4.5 | Inhibition of thioredoxin reductase and acetate kinase; membrane damage. | researchgate.netnih.gov |
| Salmonella Montevideo | Bactericidal; more sensitive than L. monocytogenes. | Disruption of cell membrane, leading to metabolite leakage. | nih.govmdpi.com |
| Listeria monocytogenes | Bactericidal, though less sensitive than some Gram-negative bacteria. | Membrane damage. | nih.govmdpi.com |
| Campylobacter jejuni | Bactericidal; MIC of 50–200 μg/mL. | The γ-Glutamyl Transpeptidase (GGT) enzyme plays a role in survival against AITC. | frontiersin.org |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial activity demonstrated, but generally higher MIC values compared to other isothiocyanates. | Dose-dependent effectiveness. | nih.gov |
| Clostridium perfringens | Bactericidal effect recorded. | Vapor-phase activity demonstrated. | jmbfs.org |
Allyl isothiocyanate is a potent fungicidal agent against a wide array of fungi, including plant pathogens, food spoilage molds, and human pathogenic yeasts. frontiersin.orgnih.gov It has demonstrated efficacy against species from the genera Aspergillus, Penicillium, Fusarium, and Candida. caringsunshine.comresearchgate.netmdpi.com
The antifungal mechanisms of allyl isothiocyanate are multifaceted. A primary mode of action against fungi like Candida albicans is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane fluidity and integrity, leading to cell death. nih.gov
Furthermore, allyl isothiocyanate induces oxidative stress in fungal cells by promoting the production of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can damage cellular components, including proteins, lipids, and DNA. In C. albicans, this oxidative stress is linked to the eradication of both planktonic (free-floating) cells and biofilms, which are structured communities of cells notoriously resistant to antimicrobial agents. nih.govjmb.or.kr
Other identified mechanisms include the arrest of the cell cycle, specifically at the G2/M phase in C. albicans, which can trigger apoptosis (programmed cell death). nih.govnih.gov It also interferes with signal transduction pathways that regulate virulence factors, such as the transition from yeast to hyphal form in C. albicans, a critical step in its pathogenicity. nih.gov In the plant pathogen Fusarium solani, allyl isothiocyanate causes rapid inhibition, hyphal deformity, and electrolyte leakage, indicating severe membrane damage. frontiersin.org
In Vitro Fungicidal Activity of Allyl Isothiocyanate (AITC)
| Fungal Species | Observed Effect | Mechanism/Note | Reference |
|---|---|---|---|
| Candida albicans | Inhibition of planktonic cells and biofilms; fungicidal. | Inhibits ergosterol biosynthesis, induces ROS production, causes G2/M cell cycle arrest, downregulates virulence-related genes. | nih.govnih.gov |
| Aspergillus parasiticus | Inhibits growth and aflatoxin production. | Sensitive to low doses on solid medium. | cabidigitallibrary.orgresearchgate.net |
| Penicillium expansum | Inhibits growth. | Effective against this common food spoilage mold. | cabidigitallibrary.orgresearchgate.net |
| Fusarium solani | Rapid inhibition, hyphal deformity, electrolyte leakage. | Acts as a membrane-permeable electrophile. | frontiersin.org |
The antiviral activity of allyl isothiocyanate is a less explored area compared to its antibacterial and antifungal properties. However, in vitro studies have indicated its potential against certain viruses. caringsunshine.comcaringsunshine.com Research has demonstrated a concentration-, temperature-, and time-dependent antiviral effect against enteric viruses, including hepatitis A virus (HAV) and murine norovirus (MNV), a surrogate for human norovirus. nih.gov
The mechanism of its antiviral action appears to involve direct interaction with viral components. For human noroviruses, it has been suggested that allyl isothiocyanate can partially inhibit the interaction between the viral capsid and its host cell receptor, which is a critical step for viral entry and infection. nih.gov Some research also suggests that isothiocyanates may interfere with viral replication mechanisms. caringsunshine.com However, the evidence for direct and potent antiviral efficacy is still emerging, and more research is needed to fully elucidate the specific cellular and viral targets. caringsunshine.com
Anthelmintic and Nematicidal Properties
Allyl isothiocyanate is recognized for its potent activity against parasitic worms (anthelmintic) and nematodes (nematicidal). nih.govusda.gov This property is a key part of the plant's defense against soil-borne pests. wikipedia.org
In vitro studies have consistently shown that allyl isothiocyanate is toxic to a variety of plant-parasitic nematodes, including root-knot nematodes of the genus Meloidogyne. nih.govresearchgate.net The nematicidal effect is dose- and time-dependent, leading to reduced motility and, at sufficient concentrations, mortality. nih.gov For instance, it has been shown to inhibit the hatching of eggs of the potato cyst nematode (Globodera rostochiensis) at very low concentrations. usda.gov The volatile nature of allyl isothiocyanate makes it a candidate for use as a soil biofumigant to control nematode populations. science.gov
Its activity extends to the free-living nematode Caenorhabditis elegans, a common model organism in biological research. plos.org While low concentrations can induce a protective stress response in C. elegans, higher concentrations are toxic, causing a decrease in fecundity and lifespan. plos.org The precise mechanism of toxicity against nematodes is thought to involve its electrophilic nature, allowing it to react with and damage critical proteins within the nematode. researchgate.net
Insecticidal and Repellent Effects on Arthropods
Allyl thiocyanate and its isomer, allyl isothiocyanate (AITC), which is a well-known pungent compound in cruciferous vegetables, exhibit significant insecticidal and repellent properties against a variety of arthropods. dpi.qld.gov.auwikipedia.org These compounds are volatile, making them effective as fumigants. nih.govnih.gov Their mode of action is believed to involve the disruption of the insect respiratory system. nih.gov
Research has directly compared the fumigant toxicity of this compound and AITC against several insect species. In studies targeting the house fly (Musca domestica L.) and the lesser grain borer (Rhyzopertha dominica Fabricius), this compound demonstrated high potency. nih.govnih.gov For the house fly, the 24-hour lethal concentration (LC50) for this compound was 0.1 μg cm⁻³, comparable to AITC's LC50 of 0.13 μg cm⁻³. nih.govnih.gov Against the lesser grain borer, this compound was also highly toxic with an LC50 of 0.55 μg cm⁻³. nih.govnih.gov
Further studies have confirmed the efficacy of AITC against major stored-grain insect pests, including phosphine-resistant strains, suggesting it could be a valuable alternative fumigant. dpi.qld.gov.au For instance, AITC has shown effectiveness against the red pumpkin beetle (Aulacophora foveicollis) and the tobacco cutworm (Spodoptera litura). researchgate.net It is also a strong repellent against fire ants (Solenopsis invicta). wikipedia.org The insecticidal action is dose-dependent, and susceptibility varies among different insect species. thescipub.com Experiments on various insects, including the German cockroach (Blattella germanica) and the American cockroach (Periplaneta americana L.), revealed that exposure to the vapors of this compound and AITC significantly increased their carbon dioxide expiration, indicating an impact on their respiratory metabolism. nih.gov
Table 1: Comparative Fumigant Toxicity (LC50) of this compound and Allyl Isothiocyanate
| Compound | Insect Species | 24-h LC50 (μg cm⁻³) |
|---|---|---|
| This compound | Musca domestica (House fly) | 0.1 nih.govnih.gov |
| Rhyzopertha dominica (Lesser grain borer) | 0.55 nih.govnih.gov | |
| Allyl isothiocyanate | Musca domestica (House fly) | 0.13 nih.govnih.gov |
| Rhyzopertha dominica (Lesser grain borer) | 1.57 nih.govnih.gov | |
| Cryptolestes ferrugineus (Rust-red grain beetle) | 0.59 (μL a.i. L⁻¹) dpi.qld.gov.au | |
| Sitophilus oryzae (Rice weevil) | 1.75 (μL a.i. L⁻¹) dpi.qld.gov.au |
Biochemical and Cellular Pathway Modulation
In vitro studies have elucidated that AITC, the isomer of this compound, can modulate several critical cellular signaling pathways involved in inflammation, lipid metabolism, and antioxidant defense.
AITC has been shown to activate the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) signaling pathway. wjgnet.comnih.gov This pathway is a key regulator of cellular energy homeostasis and metabolism. In a mouse model of nonalcoholic fatty liver disease (NAFLD) and in palmitate-treated AML-12 liver cells, AITC treatment led to the upregulation of Sirt1 and AMPKα protein levels. nih.gov Activation of this cascade helps ameliorate lipid accumulation by enhancing fatty acid β-oxidation and reducing lipogenesis. nih.govmdpi.com Further investigation using siRNA-mediated knockdown confirmed that the beneficial effects of AITC on lipid accumulation were dependent on both Sirt1 and AMPKα. nih.gov The activation of the Sirt1/AMPK pathway by AITC highlights a significant mechanism through which it influences cellular metabolism. wjgnet.comnih.govresearchgate.net
The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to regulating inflammatory responses. AITC has been consistently shown to inhibit this pathway. mdpi.comoregonstate.edu In models of inflammation, AITC treatment attenuates the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). wjgnet.comnih.govwjgnet.com
The mechanism of inhibition involves preventing the degradation of the NF-κB inhibitor, IκBα. wjgnet.commdpi.com By stabilizing IκBα, AITC blocks the nuclear translocation of the p65 subunit of NF-κB. wjgnet.comnih.govoregonstate.edu For example, in lipopolysaccharide-treated macrophages and colon cells, AITC was found to inhibit NF-κB activation. nih.gov Similarly, in a mouse model of NAFLD, AITC treatment suppressed the phosphorylation of both IκB kinase (IKK) and the p65 subunit in liver tissues, demonstrating its potent anti-inflammatory effects through NF-κB inhibition. wjgnet.comnih.govwjgnet.com
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Electrophilic compounds, including isothiocyanates, are known activators of this pathway. mdpi.com Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) sequesters Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm, leading to its degradation. turkjps.org When exposed to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, causing it to release Nrf2. mdpi.comresearchgate.net The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. researchgate.netwindows.net
While much of the research on this pathway has focused on the isothiocyanate sulforaphane, the underlying mechanism is relevant to other isothiocyanates like AITC. mdpi.comfrontiersin.org By activating the Nrf2 pathway, these compounds can enhance the cell's ability to counteract oxidative stress, a key factor in many pathological processes. frontiersin.org
Enzymatic Interaction Profiles
AITC's biological effects are also mediated by its direct interaction with and inhibition of specific enzymes that are crucial for cellular function and viability, particularly in microorganisms.
Research has demonstrated that AITC significantly inhibits the activity of thioredoxin reductase and acetate kinase, particularly in bacteria such as Escherichia coli. nih.govresearchgate.netrevistabionatura.com Thioredoxin reductase is a key enzyme in the thioredoxin system, which is essential for DNA synthesis and repair through the production of ribonucleotides. revistabionatura.commdpi.comrevistabionatura.com Acetate kinase is involved in energy metabolism. researchgate.netrevistabionatura.com The inhibition of these two enzymes suggests a multi-targeted mechanism of action for AITC's antimicrobial properties, disrupting both DNA synthesis and energy production in bacteria. researchgate.netmdpi.com Studies have shown that AITC can inhibit both enzymes at concentrations around 10 to 100 µL/L, with thioredoxin reductase being particularly sensitive. researchgate.net This enzymatic inhibition is a key component of the antimicrobial activity attributed to AITC. nih.govmdpi.com
Information Not Available for this compound
Following a comprehensive review of available scientific literature, the specific information required to generate an article on the chemical compound This compound , focusing on the requested sections, could not be located.
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Agricultural and Environmental Research Applications
Development of Advanced Formulation and Delivery Systems
To overcome the limitations of AITC's volatility and instability, researchers are developing advanced formulations that enable controlled release, enhance stability, and improve efficacy.
Encapsulation techniques are proving effective in protecting AITC and modulating its release rate.
Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials that can effectively encapsulate volatile compounds like AITC nih.govresearchgate.netrsc.orgresearchgate.net. Studies have shown that AITC can be retained within MOF pores under low humidity conditions and released upon exposure to higher humidity nih.govresearchgate.netrsc.orgresearchgate.net. This moisture-triggered release mechanism offers a controlled delivery system, potentially extending the duration of AITC's activity and improving its stability researchgate.net. Specific MOFs such as HKUST-1, MOF-74(Zn), and RPM6-Zn have been investigated for AITC encapsulation nih.gov.
Granules: Encapsulating AITC into modified diatomite granules (GR) has demonstrated significant benefits for soil application researchgate.netnih.gov. These granules improve AITC's soil distribution and stability, leading to more consistent pest control. For example, granules with 27.6% AITC loading exhibited a degradation half-life approximately 1.94 times longer than a 20% AITC emulsifiable concentrate nih.gov. Such granular formulations can provide effective control of soil-borne pathogens for extended periods, up to approximately 7 months nih.gov. Poly-ε-caprolactone-based granules incorporating montmorillonite (B579905) have also been explored for AITC delivery researchgate.net.
Emulsions and Nanoemulsions: To address AITC's limited solubility and stability in aqueous systems, oil-in-water nanoemulsions have been developed using methods like the emulsion inversion point (EIP) infona.plresearchgate.net. These nanoemulsions, typically with droplet sizes between 137-215 nm, improve AITC's aqueous stability and allow for long-term retention infona.plresearchgate.net. AITC-loaded nanoparticles have also been prepared using microemulsion and complex coacervation techniques nih.gov. Formulations utilizing gum Arabic and Tween-20 have shown promise for encapsulating AITC nih.gov.
Improved Stability: Encapsulation in MOFs, granules, or nanoemulsions shields AITC from rapid environmental degradation, extending its useful lifespan in the soil researchgate.netresearchgate.netnih.gov. This protection is crucial for ensuring that AITC remains active for a sufficient duration to effectively control target pests and pathogens.
Controlled Release: Formulations designed for controlled release ensure that AITC is delivered to the target site over an extended period. This strategy optimizes the utilization of the active ingredient, potentially reducing the total amount needed and minimizing off-target exposure researchgate.netresearchgate.netnih.gov.
Optimized Soil Conditions: Beyond formulation, understanding and manipulating soil physical conditions such as temperature, moisture, and texture can significantly influence AITC generation and efficacy when derived from plant residues apsnet.orgusda.govapsnet.org. For instance, moderate soil moisture and temperatures can maximize AITC production from Brassica seed meals apsnet.orgapsnet.org.
Synergistic Effects: While not explicitly detailed in the provided snippets for formulation, research into combining AITC with other active ingredients or utilizing specific delivery matrices could further enhance its efficacy and broaden its spectrum of control.
These advancements in formulation and delivery systems are critical for realizing the full potential of AITC as a sustainable and effective tool in modern agriculture, offering a promising alternative to conventional synthetic pesticides.
Compound List:
Allyl isothiocyanate (AITC)
Allyl thiocyanate (B1210189) (ATC)
Allylamine (AA)
Carbon disulfide (CDS)
Allyl dithiocarbamate (B8719985) sodium salt (ADTC)
Diallylthiourea (DATU)
Methyl bromide (MB)
p-hydroxylbenzyl glucosinolate
Advanced Analytical Methodologies for Allyl Thiocyanate and Allyl Isothiocyanate
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for separating complex mixtures and identifying individual components like allyl thiocyanate (B1210189) and allyl isothiocyanate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds, making it suitable for isothiocyanates. GC-MS allows for the separation of compounds based on their volatility and polarity, followed by identification and quantification using mass spectrometry.
GC-MS has been employed to identify and quantify allyl isothiocyanate (AITC) and related compounds in various matrices, including rape flowers, horseradish products, and mustard/horseradish extracts sdstate.eduspkx.net.cnnih.govresearchgate.netjst.go.jpnih.gov. A significant consideration when using GC for AITC analysis is its potential for thermal isomerization to allyl thiocyanate in the high-temperature GC injection port ucanr.eduwur.nl. This phenomenon must be accounted for when interpreting results, as observed in studies where this compound was identified as a degradation product of AITC under thermal stress ucanr.edu.
Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) has proven effective for analyzing AITC in food products like horseradish sdstate.edu. In the analysis of rape flower volatile oil, GC-MS identified allyl isothiocyanate at 10.94% and this compound at 0.75% spkx.net.cn. Similarly, GC analysis, confirmed by GC/MS, indicated that allyl isothiocyanate (including this compound) constituted a significant portion of mustard and horseradish extracts, at 97.6% and 85.4% respectively jst.go.jpnih.gov.
Table 1: GC-MS Applications and Key Findings for this compound and Allyl Isothiocyanate
| Matrix/Application | Technique | Key Compounds Identified/Quantified | Quantitative Data (Example) | Reference Index |
| Rape Flowers (Volatile Oil) | GC-MS | Allyl isothiocyanate, this compound | AITC: 10.94%, this compound: 0.75% | spkx.net.cn |
| Horseradish Products | HS-SPME-GC-MS | Allyl isothiocyanate (AITC) | AITC: 97.58% (major pungent component) | sdstate.edu |
| Mustard & Horseradish Extracts | GC (confirmed by GC/MS) | Allyl isothiocyanate (incl. This compound) | AITC: 97.6% (mustard), 85.4% (horseradish) | jst.go.jpnih.gov |
| Mustard Paste | HS-SPME-GC-MS | This compound, carbon disulfide, allyl mercaptan, diallyl sulfide, diallyl disulfide (derived from AITC) | (Not quantified in detail for these specific compounds) | nih.govresearchgate.net |
| Aqueous Solution (Thermal Degradation) | GC-MS | This compound (isomer of AITC), diallyl sulfide, etc. | This compound identified as degradation product of AITC | ucanr.edu |
| Hedyotis herbacea Extract | GC-MS | Allyl isothiocyanate identified among 425 compounds | (Not quantified) | ajol.info |
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the separation and quantification of non-volatile and thermally labile compounds, including isothiocyanates and their precursors, glucosinolates. Reversed-phase HPLC (RP-HPLC), often utilizing C18 columns, is a common approach. Detection is typically achieved using UV detectors, with specific wavelengths such as 246 nm or 242 nm being common for AITC nih.govacs.org.
A specific RP-HPLC method for AITC in phytosomes of black mustard extract employed a BDS HYPERSIL C18 column with an isocratic elution of water:methanol (30:70 v/v) at a flow rate of 0.5 mL/min, detecting AITC at 246 nm nih.gov. Another method focused on the simultaneous determination of sinigrin (B192396) and AITC using a C18 column with a mobile phase of 20 mM tetrabutylammonium (B224687) and acetonitrile (B52724) (80:20%, v/v at pH 7.0) at 0.5 mL/min nih.govnih.gov.
To mitigate losses due to precipitation, heating the HPLC column to 60°C has been shown to significantly improve the accuracy of quantitative determinations for isothiocyanates compared to room temperature analysis researchgate.net. HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing trace levels of these compounds in complex matrices mdpi.com. HPLC-UV has been applied for AITC analysis in shredded vegetables and has reported an LOQ of approximately 0.3 mg/g analytice.comjst.go.jp.
Table 2: HPLC Method Parameters for Allyl Isothiocyanate (AITC) and Related Compounds
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Matrix/Application | Reference Index |
| RP-HPLC | BDS HYPERSIL C18 | Water:Methanol (30:70 v/v) | 0.5 | 246 | Phytosomes of Black Mustard Extract | nih.gov |
| RP-HPLC | C18 | 20 mM Tetrabutylammonium: Acetonitrile (80:20%, v/v at pH 7.0) | 0.5 | UV (common wavelengths 241-244 nm) | Aqueous extracts from Oriental mustard | nih.govnih.gov |
| RP-UHPLC | C18 | (Specific gradient for AITC not detailed, but used for GSLs/ITCs) | (Not specified for AITC alone) | UV/PDA | Complex matrices (GSLs and ITCs) | acs.org |
| HPLC-UV | (Not specified) | (Not specified) | (Not specified) | UV | Mustard samples | analytice.com |
| RP-HPLC | (Not specified) | (Not specified) | (Not specified) | UV | Shredded vegetables | jst.go.jp |
| RP-UHPLC | (Column heated to 60°C) | (Not specified) | (Not specified) | UV/PDA | Various ITCs | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers enhanced sensitivity and selectivity, making it invaluable for analyzing isothiocyanates and their often polar metabolites, which can be challenging for GC due to thermal instability ucanr.eduwur.nlacs.orgmdpi.comresearchgate.netnih.govmdpi.comacs.org.
To improve ionization efficiency and enable simultaneous analysis of AITC and its metabolites, derivatization with reagents such as N-acetyl-L-cysteine (NAC) or N-(tert-butoxycarbonyl)-L-cysteine methyl ester (tBocCysME) has been successfully employed wur.nlacs.orgresearchgate.netnih.gov. Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC/ESI-MS/MS) has been developed for the sensitive and selective detection of AITC derivatives and metabolites in biological samples like mouse serum researchgate.netnih.gov.
LC-MS has also been used to identify degradation products of AITC, including this compound ucanr.edu, and to investigate interactions of AITC with metal ions dlsu.edu.ph. Furthermore, LC-MS-based lipidomics analysis has been applied to study the effects of AITC on lipid composition, specifically focusing on docosahexaenoic acid (DHA) levels acs.org.
Spectrophotometric and Titrimetric Quantification Methods
Spectrophotometric methods offer a rapid alternative for quantifying isothiocyanates, often relying on colorimetric reactions. One established spectrophotometric method involves the reaction of AITC with 2,3-dichloro-1,4-naphthoquinone after forming a thiourea (B124793) intermediate with sulfanilamide. This reaction produces a colored product whose intensity, measured at specific wavelengths (e.g., 520 nm or 540 nm), is proportional to the AITC concentration oup.comoup.comnih.gov. For pure samples, linearity is observed in the range of 0.8–3.0 mg/mL, while a modified procedure for mustard seed oil shows linearity between 40–240 μg/mL oup.comoup.comnih.gov. Another approach utilizes UV-Vis spectrophotometry to determine total ITC content by reacting them with 1,2-benzenedithiol, measuring the resulting product at 365 nm mdpi.com.
Historically, titrimetric methods such as Volhard's method were used, often after steam distillation of AITC, but these are generally considered more time-consuming and labor-intensive compared to modern chromatographic or spectrophotometric techniques oup.com.
Development of Novel Detection and Measurement Protocols in Complex Matrices
The analysis of this compound and allyl isothiocyanate in complex matrices such as food or biological samples requires methods that are not only sensitive and selective but also robust and validated.
Method validation is a critical step to ensure the reliability of analytical results. Key parameters assessed include accuracy, precision, sensitivity (LOD/LOQ), and linearity.
Accuracy: Evaluated through recovery studies (e.g., by spiking samples) and expressed as percentage recovery or relative error. For AITC, recovery rates have been reported between 97.07–103.66% using RP-HPLC nih.gov, 108.2–114.8% with HS-SPME-GC-MS acs.org, and 75 ± 2% for AITC derivatives in serum using UHPLC/ESI-QqQ-MS/MS researchgate.netnih.gov.
Precision: Assessed by calculating the relative standard deviation (RSD) for both intraday (repeatability) and interday (intermediate precision) measurements. Intraday precision for AITC via RP-HPLC has been reported as low as 0.02% nih.gov, while interday precision can be around 0.20-0.22% nih.gov. UHPLC-ESI-MS/MS methods for ITCs have shown intraday precision ≤10% RSD and interday precision ≤16% RSD wur.nlacs.org.
Sensitivity: Limits of Detection (LOD) and Quantification (LOQ) are crucial for determining the lowest detectable and quantifiable concentrations. For AITC, RP-HPLC methods have reported LODs as low as 0.0043 μg/mL and LOQs of 0.01324 μg/mL nih.gov. HS-SPME-GC-MS methods have achieved LODs of 0.11 μg/kg and LOQs of 0.33 μg/kg acs.org, while UHPLC/ESI-QqQ-MS/MS methods for AITC derivatives can reach LOQs in the nanomolar range (0.842 nM) researchgate.netnih.gov.
Linearity: Assessed by constructing calibration curves, with correlation coefficients (r²) typically required to be above 0.99 for reliable quantification nih.govnih.gov.
Table 3: Method Validation Parameters for Allyl Isothiocyanate (AITC) and Related Compounds
| Method | Analyte | Parameter | Value(s) | Unit | Reference Index |
| RP-HPLC | AITC | Linearity (Regression Coefficient, r²) | 0.9961 | - | nih.gov |
| RP-HPLC | AITC | Accuracy (% Recovery) | 97.07–103.66 | % | nih.gov |
| RP-HPLC | AITC | Intraday Precision (% RSD) | 0.02 | % | nih.gov |
| RP-HPLC | AITC | Interday Precision (% RSD) | 0.20 / 0.22 | % | nih.gov |
| RP-HPLC | AITC | Limit of Detection (LOD) | 0.0043 | μg/mL | nih.gov |
| RP-HPLC | AITC | Limit of Quantification (LOQ) | 0.01324 | μg/mL | nih.gov |
| UHPLC-ESI-MS/MS | GSLs/ITCs | Intraday Precision (% RSD) | ≤10 | % | wur.nlacs.org |
| UHPLC-ESI-MS/MS | GSLs/ITCs | Interday Precision (% RSD) | ≤16 | % | wur.nlacs.org |
| UHPLC-ESI-MS/MS | GSLs/ITCs | Recovery | 71–110 (GSLs), 66–122 (NAC-ITCs) | % | wur.nlacs.org |
| HS-SPME-GC-MS | AITC | LOD | 0.11 | μg/kg | acs.org |
| HS-SPME-GC-MS | AITC | LOQ | 0.33 | μg/kg | acs.org |
| HS-SPME-GC-MS | AITC | Interday Precision (% CV) | <9 | % | acs.org |
| HS-SPME-GC-MS | AITC | Relative Recovery | 108.2–114.8 | % | acs.org |
| UHPLC/ESI-QqQ-MS/MS | AITC Derivative | Accuracy | 75 ± 2 | % | researchgate.netnih.gov |
| UHPLC/ESI-QqQ-MS/MS | AITC Derivative | Intraday Variation (RSD) | 0.2 | % | researchgate.netnih.gov |
| UHPLC/ESI-QqQ-MS/MS | AITC Derivative | Interday Variation (RSD) | 1.8 | % | researchgate.netnih.gov |
| UHPLC/ESI-QqQ-MS/MS | AITC Derivative | LOQ | 0.842 | nM | researchgate.netnih.gov |
| RP-HPLC | Sinigrin | Accuracy (%RE) | -1.37 / -1.29 | % | nih.gov |
| RP-HPLC | Sinigrin | Intraday Precision (% RSD) | 1.43 | % | nih.gov |
| RP-HPLC | Sinigrin | Interday Precision (% RSD) | 0.94 | % | nih.gov |
| HPLC-UV | AITC | LOQ | ≈0.3 | mg/g | analytice.com |
The development of robust analytical methodologies, particularly those employing LC-MS/MS and validated HPLC techniques, is essential for the accurate determination of this compound and allyl isothiocyanate in diverse matrices, supporting research in food science, nutrition, and pharmacology.
Compound List:
this compound
Allyl isothiocyanate (AITC)
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been utilized to investigate the molecular structure and electronic properties of AT and related compounds. These studies often employ various DFT functionals (e.g., B3LYP, MP2, ωB97X-D) in conjunction with different basis sets (e.g., 6-31G*, 6-311++G(d,p)) to accurately model molecular geometries, electronic distributions, and spectroscopic properties.
Calculations have focused on determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which describe the molecule's conformational landscape researchgate.netmdpi.comresearchgate.netresearchgate.networldscientific.com. For instance, studies on similar isothiocyanates have provided insights into bond angles such as the CNC angle, which can be around 152.6(3)° in certain conformers researchgate.net. The linearity of the N-C-S group, characteristic of the isothiocyanate moiety, is also a subject of computational analysis, often showing an angle close to 180° due to sp hybridization at the central carbon atom mdpi.com.
Electronic properties such as dipole moments have been computed for related thiocyanate (B1210189) and isothiocyanate compounds, illustrating the polarity arising from the functional group mdpi.com. Furthermore, calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are performed to understand charge transfer characteristics and reactivity researchgate.netresearchgate.networldscientific.com. Natural Bond Orbital (NBO) analysis is frequently employed to investigate hyperconjugative interactions and charge delocalization, contributing to the understanding of molecular stability researchgate.networldscientific.com. Vibrational frequencies and their intensities are also calculated using DFT methods, aiding in the interpretation of experimental Infrared (IR) and Raman spectra and providing data on molecular vibrations and potential energy distributions (PED) researchgate.netresearchgate.networldscientific.comnist.gov.
Table 1: Representative Quantum Chemical Calculation Parameters and Outputs
| Method/Basis Set | Calculated Property | Value / Description | Reference Compound / Context | Source |
| DFT (B3LYP/6-31G) | N-C-S bond angle | ~179.8° (linear) | General ITC structure | mdpi.com |
| DFT (B3LYP-D3(BJ)/cc-pVQZ) | CNC bond angle | ~152.6(3)° (for conformer I of AITC) | Allyl isothiocyanate (AITC) | researchgate.net |
| DFT (ωB97X-D/6-31G) | Dipole Moment | µ = 4.48 D (t-butylthiocyanate), µ = 6.56 D (t-butylisothiocyanate) | Related compounds | mdpi.com |
| DFT (PBEPBEultrafine/6-311G*) | Scaled Vibrational Frequencies | Multiple values provided for allyl radical (e.g., 3139 cm⁻¹, 3044 cm⁻¹) | Allyl radical | nist.gov |
| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Energy Gap | Calculated for various compounds, indicating electronic properties and reactivity | Various organic molecules | researchgate.netresearchgate.networldscientific.com |
| DFT (GIAO/IEFPCM) | ¹H and ¹³C NMR Chemical Shifts | Calculated values for comparison with experimental data | Various organic molecules | researchgate.networldscientific.com |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling plays a crucial role in understanding the reaction mechanisms and transition states involved in the isomerization and degradation of allyl thiocyanate. A significant area of study is the thermal rearrangement of this compound (AT) to its more stable isomer, allyl isothiocyanate (AITC) acs.orgacs.orgresearchgate.netrsc.org.
Kinetic studies, often complemented by theoretical calculations, suggest that this isomerization is a unimolecular process. Theoretical investigations, including ab initio molecular orbital (MO) calculations, indicate the involvement of a cyclic transition state. The relative stability of isothiocyanates over thiocyanates is generally supported by computational data, with AT being undetectable at equilibrium in non-polar solvents like cyclohexane (B81311) but present in polar solvents like acetonitrile (B52724), consistent with the higher dipole moment of AITC and a potential ionic contribution to the transition state mdpi.comacs.org.
Computational studies have also explored the thermal degradation pathways of AITC, which can lead to the formation of various sulfur-containing products, including this compound itself as an isomer formed under elevated temperatures, particularly in gas chromatography injection ports ucanr.edunih.gov. These studies involve modeling reaction mechanisms, identifying intermediate species, and calculating activation energies for various steps, providing insights into the stability and decomposition routes of these compounds acs.orgnih.gov. For instance, activation barriers for related sigmatropic rearrangements and retro-ene reactions have been computed, offering quantitative data on the energy requirements for such transformations acs.orgnih.gov.
Table 2: Computational Insights into Reaction Mechanisms
| Reaction Type / Process | Computational Method / Approach | Key Parameter / Finding | Source |
| Isomerization (AT → AITC) | Kinetic Study & Ab initio MO | Unimolecular reaction, cyclic transition state suggested; AT undetectable in cyclohexane, 9-11% in acetonitrile (polar solvent effect). | acs.orgacs.orgresearchgate.net |
| Isomerization (R-NCS → R-SCN) | DFT Calculations | Isomerization of R-NCS to R-SCN is not spontaneous; DFT supports this and eliminates other possibilities. | mdpi.com |
| Thermal Degradation of AITC | GC-MS, LC-MS, NMR, Mechanistic | AITC degrades to various sulfur compounds; AT identified as a thermal isomerization product of AITC at high temperatures. AITC more stable in acidic aqueous solutions. | ucanr.edunih.gov |
| Sigmatropic Rearrangement (related) | DFT Calculations | Activation barrier for related nih.govnih.gov-sigmatropic shifts computed (e.g., ~25 kcal/mol for benzyl (B1604629) cyanate (B1221674) rearrangement). | acs.org |
| Glucosinolate Breakdown (related) | Quantum Mechanical (PM7) | Activation energy for C-S bond opening and convergence of sulfur and double bond calculated (e.g., 23.01 kJ/mol). | nih.gov |
In Silico Prediction of Molecular Interactions and Biological Activities
Computational methods, particularly molecular docking and molecular dynamics simulations, are increasingly used to predict how molecules like allyl isothiocyanate interact with biological targets, offering insights into their potential biological activities. While direct studies focusing solely on this compound's biological interactions via these methods are less prevalent in the searched literature compared to AITC, the methodologies are directly applicable.
Ligand-Protein Docking and Molecular Dynamics Simulations
Molecular docking studies have been extensively performed on allyl isothiocyanate (AITC) to predict its binding affinities and modes with various protein targets. These studies aim to understand the molecular basis of its biological effects, such as its nematicidal or chemopreventive activities. For instance, AITC has been docked against target proteins of the nematode Meloidogyne incognita, revealing binding scores typically ranging from -14.32 to -21.42, indicating significant interaction potential with targets like acetylcholinesterase (AChE), G-protein coupled receptors (nGPCR), and others researchgate.netfrontiersin.org. Similarly, AITC has been computationally modeled to interact with human proteins such as the Aryl hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2), highlighting strong interactions via hydrogen bonds and hydrophobic forces, which are relevant to its chemopreventive properties nih.govresearchgate.net.
Molecular dynamics (MD) simulations are often employed to further analyze the stability and dynamics of these protein-ligand complexes over time. These simulations can provide information on binding free energies, root-mean-square deviation (RMSD) of the protein-ligand complex, and conformational changes, offering a more comprehensive understanding of the interaction researchgate.net. Network pharmacological approaches, which integrate molecular docking with pathway analysis, have also been used to map the molecular interactions of AITC and identify key regulatory proteins and pathways relevant to disease states cabidigitallibrary.org.
Table 3: Representative Ligand-Protein Docking Results for Allyl Isothiocyanate (AITC)
| Target Protein / System | Organism / Context | Docking Score Range | Computational Method / Software (Implied) | Source |
| Acetylcholinesterase (AChE), nGPCR, ODR1, Hsp90, etc. | Meloidogyne incognita (Nematode) | -14.32 to -21.42 | Molecular Docking | researchgate.netfrontiersin.org |
| Aryl hydrocarbon Receptor (AhR), Nrf2 | Human proteins (Cancer research) | Not specified | Molecular Docking | nih.govresearchgate.net |
| Key regulatory biomolecular genes (e.g., TP53, EP300) | Cancer research (Bladder cancer therapy) | Good binding scores | Molecular Docking | cabidigitallibrary.org |
| Target protein receptors | Fusarium oxysporum f. sp. lycopersici (Fungus) | Not specified | Molecular Docking | frontiersin.org |
Compound List:
this compound (AT)
Allyl isothiocyanate (AITC)
Emerging Research Directions and Future Perspectives
Integration of Allyl Thiocyanate (B1210189)/Isothiocyanate Research with Sustainable Agriculture
The integration of allyl isothiocyanate (AITC) research into sustainable agriculture focuses on its use as a natural alternative to synthetic pesticides. icar.org.innih.gov AITC's role as a biofumigant is a key area of this research, offering a method for managing soil-borne pathogens, nematodes, and weeds. nih.govfrontiersin.orgmdpi.com Biofumigation involves incorporating Brassica plant matter into the soil, which then releases AITC and other volatile compounds. nih.govmdpi.com
Research indicates that AITC can effectively control a range of agricultural pests. nih.govnih.gov For instance, it has shown efficacy against root-knot nematodes and various fungal pathogens. nih.govnih.gov However, its impact on the broader soil microbiome is a complex and critical area of study. AITC fumigation has been shown to significantly alter the structure and diversity of soil microbial communities. nih.govacs.orgkoreascience.kr Studies have revealed that AITC can reduce the diversity of soil bacteria while stimulating the diversity of the soil fungal community. nih.govkoreascience.kr This broad-spectrum activity is not always compatible with a system of sustainable agriculture as it can have deleterious effects on beneficial soil microorganisms. usda.gov
Despite these challenges, there is evidence that AITC can also promote the growth of beneficial microbes. Some studies have reported an increase in the relative abundance of probiotic bacteria and fungi, such as Sphingomonas, Streptomyces, and Aspergillus, following AITC fumigation, which can help control plant diseases. acs.org The effects of AITC on soil microbial communities can be influenced by the dosage and the specific crop genotype being cultivated. nih.govfrontiersin.org Encapsulation techniques are being explored to improve the soil distribution and stability of AITC, potentially enhancing its efficacy while mitigating some negative impacts. nih.gov The goal of ongoing research is to optimize the use of AITC to suppress pathogens while fostering a healthy soil ecosystem, a cornerstone of sustainable agriculture.
| Microorganism Group | Observed Effects of AITC Fumigation | References |
|---|---|---|
| Bacteria | Overall diversity can be reduced. Relative abundance of some genera like Planctomycetes and Acinetobacter may decrease, while others like Lysobacter, Sphingomonas, and Pseudomonas may increase. | nih.govkoreascience.kr |
| Fungi | Overall diversity can be stimulated. Relative abundance of some genera like Trichoderma and Neurospora may decrease, while others like Aspergillus, Penicillium, and Fusarium may increase. | nih.govkoreascience.kr |
| Nematodes | Significantly reduces populations of plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.). | nih.gov |
| Beneficial Microbes | Can increase the relative abundance of some probiotics that help control plant diseases, such as certain species of Sphingomonas and Streptomyces. | acs.org |
Novel Chemical Modifications and Synthesis of Derivatives with Enhanced Properties
The isothiocyanate functional group (-N=C=S) in AITC is highly reactive, particularly towards nucleophiles like thiols and primary amines. nih.gov This reactivity is the basis for its biological activity and also provides a platform for novel chemical modifications to synthesize derivatives with enhanced or specialized properties. acs.orgnih.gov Research in this area is driven by the desire to improve efficacy, stability, and target specificity, drawing inspiration from naturally occurring isothiocyanates like sulforaphane. nih.gov
Synthetic strategies are being developed to create a library of isothiocyanate analogs. nih.govrsc.org These methods often involve the reaction of primary amines with reagents like carbon disulfide or thiophosgene, although greener, more efficient protocols using catalysts and microwave assistance are emerging. rsc.orgtandfonline.comresearchgate.net By modifying the "R" group attached to the isothiocyanate moiety, chemists can alter the compound's physical and chemical properties, such as its volatility, solubility, and reactivity. For example, the synthesis of 2-(2-pyridyl) ethyl isothiocyanate was shown to suppress cancerous cell growth more potently than the naturally derived sulforaphane. acs.org
The covalent modification of biological molecules is a key mechanism of AITC's action. nih.gov It can react with cysteine and lysine (B10760008) residues on proteins. nih.govacs.orgnih.gov Understanding these interactions allows for the rational design of new derivatives. For instance, creating analogs that target specific proteins in a pathogen could lead to more effective and selective pesticides. The development of synthetic isothiocyanates is a promising field for creating new agents for various applications, from agriculture to medicine. nih.govrsc.org
| Derivative Type | Synthetic Approach | Potential Enhanced Property | References |
|---|---|---|---|
| Aromatic Isothiocyanates | Reaction of anilines with thiophosgene or CS₂. Microwave-assisted synthesis from isocyanides using Lawesson's reagent. | Altered biological activity, potential for anticancer agents. | tandfonline.comresearchgate.net |
| Amino Acid-Derived Isothiocyanates | Conversion of the amino group of amino acid esters to an isothiocyanate. | Improved bioavailability or specific targeting. | rsc.orgchemrxiv.org |
| Pyridyl-containing Isothiocyanates | Multi-step synthesis starting from corresponding pyridyl compounds. | Enhanced biological activity compared to natural counterparts like sulforaphane. | acs.org |
| Isothiocyanate Analogs with Varied Linkers | Synthesis from various primary amines with different carbon chain lengths and functionalities. | Modified volatility, stability, and target specificity. | nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics
The study of allyl thiocyanate, AITC, and related compounds relies heavily on sophisticated analytical techniques capable of detecting and quantifying these reactive molecules at trace levels. Research is focused on developing more sensitive and specific methods for their analysis in complex matrices such as plant tissues, soil, and biological fluids. nih.govresearchgate.net This is crucial for understanding their biosynthesis, environmental fate, and metabolic pathways.
The field of metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological sample, is particularly important for studying the glucosinolate-myrosinase system. nih.govnih.gov Glucosinolates are the precursors to isothiocyanates, and their breakdown can yield a variety of products, including isothiocyanates, thiocyanates, and nitriles, depending on the conditions. nih.govnih.govnih.gov
Advanced chromatographic and mass spectrometric techniques are the cornerstones of this research. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of volatile compounds like AITC. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly using high-resolution instruments like quadrupole time-of-flight (Q-ToF), allows for the identification and quantification of a wide range of glucosinolates and their non-volatile breakdown products. researchgate.net These techniques are essential for building metabolic databases and understanding the complex biochemistry of these compounds in different organisms. mdpi.com
| Technique | Application | Information Provided | References |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds in headspace or extracts. | Identification and quantification of AITC and other volatile breakdown products. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds like glucosinolates and isothiocyanate conjugates. | Quantification of precursor compounds and metabolites. | acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/Q-ToF) | Comprehensive metabolomic profiling of plant extracts and biological samples. | Identification of a wide range of glucosinolates, their breakdown products, and downstream metabolites. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel compounds. | Confirmation of the chemical structure of synthesized derivatives and isolated metabolites. | acs.org |
Interdisciplinary Research on Ecological Roles and Interactions
Allyl isothiocyanate is a key player in the chemical ecology of Brassicaceae plants. It is a central component of the plant's defense system against herbivores. wikipedia.org When plant tissue is damaged by chewing insects, the glucosinolate sinigrin (B192396) and the enzyme myrosinase come into contact, leading to the rapid production of AITC. wikipedia.orgnih.gov This release of pungent and toxic AITC acts as a deterrent to many generalist herbivores. wikipedia.orgresearchgate.net
However, the ecological story is more nuanced. Some specialist herbivores have evolved mechanisms to overcome this chemical defense. nih.gov Interdisciplinary research combining ecology, entomology, and biochemistry is unraveling the complex co-evolutionary arms race between plants and insects. For example, some insects can detoxify isothiocyanates using pathways like the mercapturic acid pathway, which conjugates them with glutathione. nih.govresearchgate.net Studies have shown that even specialist herbivores can be negatively affected by high concentrations of isothiocyanates, indicating a dose-dependent effect. researchgate.netplos.org
The ecological role of AITC extends below ground, where it influences soil microbial communities and plant-pathogen interactions. nih.govfrontiersin.org As a biofumigant, AITC can suppress harmful soil-borne pathogens, but it also impacts non-target organisms, creating a complex web of interactions within the agroecosystem. nih.govacs.org Understanding these ecological roles is vital for developing sustainable agricultural practices that leverage the natural defensive properties of compounds like AITC without causing unintended harm to the ecosystem. usda.gov
| Interaction Type | Role of AITC | Organisms Involved | References |
|---|---|---|---|
| Plant-Herbivore | Acts as a feeding deterrent and toxin. | Generalist insects (e.g., caterpillars), specialist insects (e.g., Pieris rapae). | wikipedia.orgresearchgate.netplos.org |
| Plant-Pathogen | Inhibits the growth of fungal and bacterial pathogens. | Soil-borne fungi (e.g., Fusarium spp.), bacteria. | nih.govnih.gov |
| Herbivore-Detoxification | Induces detoxification pathways in herbivores. | Lepidopteran larvae that metabolize ITCs into glutathione conjugates. | nih.govresearchgate.net |
| Soil Ecology | Alters microbial community structure and function. | Soil bacteria, fungi, nematodes. | nih.govacs.orgkoreascience.kr |
Q & A
Q. How can researchers confirm the identity of allyl thiocyanate in natural or synthetic samples?
Methodological Answer: this compound's identity is confirmed via a combination of spectroscopic and chemical analyses. Infrared (IR) spectroscopy compares functional group signatures (e.g., C-S stretching at ~650–850 cm⁻¹), while nuclear magnetic resonance (NMR) distinguishes hydrogen environments (e.g., allylic protons at δ 4.5–5.5 ppm). Chemical cleavage with NaSH generates thiocyanate ions (SCN⁻), quantified colorimetrically, and mercaptans, isolated as Hg-mercaptides . Melting points and chromatographic retention times (GC/FID) are cross-referenced with synthetic standards .
Q. What are the primary synthetic routes for this compound in laboratory settings?
Methodological Answer: this compound is synthesized via:
- Degradation of glucosinolates : Enzymatic hydrolysis (e.g., myrosinase in Thlaspi arvense) releases this compound from precursors like sinigrin .
- Isomerization : Thermal [3,3]-sigmatropic rearrangement of allyl isothiocyanate (AITC) at elevated temperatures .
- Direct synthesis : Reaction of allyl chloride with potassium thiocyanate (KSCN) in a two-phase system (water/1,2-dichloroethane) .
Q. What spectroscopic methods differentiate this compound from its isomer allyl isothiocyanate?
Methodological Answer:
- FT-IR : this compound exhibits C-S stretching (~680 cm⁻¹), while AITC shows N=C=S asymmetric stretching (~2050 cm⁻¹) .
- ¹H-NMR : this compound’s allylic protons resonate as a triplet (δ ~4.8 ppm), whereas AITC’s protons appear as a doublet of triplets (δ ~5.3–5.7 ppm) .
- GC/FID : Retention times vary due to polarity differences; however, GC alone is insufficient, necessitating NMR validation .
Advanced Research Questions
Q. What challenges arise in quantifying this compound and its isomer AITC, and how can they be addressed?
Methodological Answer:
- Challenge : Co-elution in GC/FID and equilibrium shifts during analysis.
- Solutions :
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Effects :
- Acidic (pH 4) : Decomposes to allylamine (AA) and carbon disulfide (CDS) .
- Alkaline (pH 8) : Accelerates degradation to diallylthiourea (DATU) and allyl dithiocarbamate (ADTC) .
- Temperature Effects :
- At 80°C, decomposition half-life is <1 hour; boiling water generates sulfides (e.g., diallyl sulfide) .
Q. What are the implications of this compound’s kinetic instability in equilibrium studies?
Methodological Answer: Kinetic instability (e.g., rapid isomerization) complicates equilibrium constant determination.
- Experimental Design :
- Employ stopped-flow techniques to capture initial absorbance spectra before degradation .
- Apply global data analysis (e.g., ReactLab Equilibria) to deconvolute overlapping spectral contributions .
- Control ionic strength (e.g., 0.5 M NaClO₄) to stabilize transient species .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported isomer ratios (AITC vs. This compound)?
Methodological Answer: Discrepancies often arise from:
- Thermal History : Prolonged storage or heating shifts equilibrium toward AITC .
- Analytical Bias : GC/FID may underestimate AITC due to on-column isomerization .
- Resolution :
- Standardize sample preparation (e.g., immediate quenching in liquid N₂).
- Cross-validate with ¹H-NMR (e.g., 96:4 AITC:this compound ratio in fresh samples) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
